molecular formula C17H22N4O2S B2702072 N-ethyl-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1203286-22-9

N-ethyl-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2702072
CAS No.: 1203286-22-9
M. Wt: 346.45
InChI Key: RMKILHGSWMGIEH-UHFFFAOYSA-N
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Description

N-ethyl-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Compounds with structures incorporating piperidine and thiadiazole moieties have been synthesized and evaluated for their biological activities. For example, novel benzodifuranyl derivatives and thiazolopyrimidines derived from natural products have been studied for their anti-inflammatory and analgesic properties, indicating potential therapeutic applications of such structures in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anticancer Activities

  • Piperidine and thiadiazole hybrids have been explored for their antimicrobial activities. A study on microwave-assisted synthesis of hybrid molecules containing different acid moieties and their biological activities revealed that some of these compounds possess good to moderate antimicrobial activities against various test microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

  • Thiazole-aminopiperidine analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the potential of such compounds in addressing tuberculosis, a critical global health issue. These compounds have shown significant activity in vitro, making them promising candidates for further development as antituberculosis agents (Jeankumar et al., 2013).

Imaging and Diagnostic Applications

  • Piperidine derivatives have also been explored for their potential in medical imaging, such as the synthesis of PET radiotracers for studying cannabinoid receptors in the brain. This application is crucial for understanding various neurological conditions and developing targeted therapies (Katoch-Rouse & Horti, 2003).

Properties

IUPAC Name

N-ethyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-3-18-17(22)21-10-4-5-13(11-21)16-20-19-15(24-16)12-6-8-14(23-2)9-7-12/h6-9,13H,3-5,10-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKILHGSWMGIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.